(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.
Chiral Resolution: The racemic mixture of the secondary alcohol is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Conducting the Grignard reaction on a large scale with optimized reaction conditions to maximize yield and purity.
Enzymatic Resolution: Utilizing enzymes for the chiral resolution step to achieve high enantiomeric purity in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluoro substituent on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.
Substitution: Amine nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-ol: Similar structure but with a chloro substituent instead of a fluoro substituent.
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWJKCZDQUMIOP-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.